molecular formula C13H13NO5 B6574515 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid CAS No. 1018584-49-0

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid

Cat. No. B6574515
CAS RN: 1018584-49-0
M. Wt: 263.25 g/mol
InChI Key: UAVDCSHANKFYSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the related compounds “3,4-Dimethoxyphenylacetic acid” and “2-(3,5-dimethoxyphenyl)acetic acid” consists of a benzene ring with two methoxy (OCH3) groups and an acetic acid group (CH2COOH) attached . The exact structure of “2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid” would likely be similar but with an additional oxazole ring, although this cannot be confirmed without further information.


Chemical Reactions Analysis

The chemical reactions involving “3,4-Dimethoxyphenylacetic acid” include its reaction with formaldehyde in the presence of acid to give an isochromanone . The specific chemical reactions involving “this compound” are not available in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “3,4-Dimethoxyphenylacetic acid” and “2-(3,5-dimethoxyphenyl)acetic acid” include a pale cream appearance, solubility in water, and a melting point range of 94.0-101.0°C for “3,4-Dimethoxyphenylacetic acid” and 102-103 °C for "2-(3,5-dimethoxyphenyl)acetic acid" . The specific physical and chemical properties of “this compound” are not available in the searched resources.

Mechanism of Action

The exact mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition of acetylcholinesterase is thought to result in an increase in the levels of acetylcholine in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, it has been shown to have anti-depressant, anti-anxiety, and anti-addictive effects.

Advantages and Limitations for Lab Experiments

The use of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid in lab experiments has several advantages. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it is highly soluble in water and other solvents, making it easy to use in experiments. However, there are some limitations to its use in lab experiments. For example, it is not very stable and can easily degrade in the presence of light and heat. Additionally, it is not very selective and can interact with other compounds in the body.

Future Directions

The potential future directions for 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid are numerous. It could be used to study the effects of various drugs on the body and brain, as well as to study the effects of various hormones on the body. Additionally, it could be used to study the effects of oxidative stress on cells, and could be used to develop new treatments for various diseases and disorders. Additionally, it could be used to develop new drugs and therapies for various conditions, such as depression, anxiety, and addiction. Finally, it could be used to develop new diagnostic tools for various conditions.

Synthesis Methods

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid can be synthesized using a variety of methods. One method utilizes a reaction between 5-methyl-2-oxazole and 3,4-dimethoxybenzaldehyde in the presence of a strong base, such as sodium hydroxide. This reaction results in the formation of the desired product, this compound, as well as 3,4-dimethoxybenzoic acid as a byproduct. Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to react with 5-methyl-2-oxazole in the presence of a strong base. Again, this reaction results in the formation of this compound and 3,4-dimethoxybenzoic acid as byproducts.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid has been studied for its potential applications in scientific research. It has been shown to have a variety of biochemical, physiological, and pharmacological effects, and is of particular interest due to its potential to be used in lab experiments. For example, it has been used to study the effects of oxidative stress on cells, and has been used to study the effects of various drugs on the body. It has also been used to study the effects of various drugs on the brain, as well as to study the effects of various hormones on the body.

Safety and Hazards

The safety data sheet for the related compound “3,4-Dimethoxyphenylacetic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The specific safety and hazard information for “2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid” is not available in the searched resources.

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-10-4-3-8(5-12(10)18-2)11-6-9(14-19-11)7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVDCSHANKFYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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